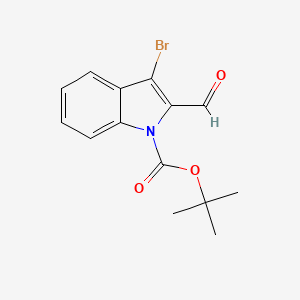

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is a brominated and formylated indole derivative with a tert-butyl carbamate protecting group at the 1-position. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, leveraging its reactive bromo (C-Br) and formyl (CHO) substituents for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic additions, respectively . The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic manipulations .

Properties

IUPAC Name |

tert-butyl 3-bromo-2-formylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUJYOOIXPUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes:

Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Formylation: The brominated indole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group.

Esterification: Finally, the formylated product is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in aqueous or organic solvents.

Major Products:

- Substitution reactions yield various substituted indole derivatives.

- Reduction reactions yield hydroxymethyl indole derivatives.

- Oxidation reactions yield carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is being investigated for its potential as a precursor in the synthesis of biologically active indole derivatives. Indoles are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Case Study: Synthesis of Indole Derivatives

A study demonstrated that this compound can be utilized to synthesize various indole derivatives through functionalization reactions. The compound acts as a versatile building block for creating more complex structures that exhibit enhanced biological activity .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in carbene-catalyzed reactions. Its unique structure allows for the selective functionalization of indole rings, which can lead to the development of novel compounds with specific properties.

Data Table: Functionalization Reactions

Research indicates that derivatives of this compound exhibit promising biological activities. These derivatives are being tested for their effects on various biological pathways, particularly those involving G protein-coupled receptors (GPCRs).

Case Study: GPCR Modulation

A recent study explored the modulation of GPCRs using compounds derived from this compound. The findings suggest that these compounds could serve as potential therapeutic agents for diseases linked to GPCR dysregulation .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with biological targets such as enzymes, receptors, or DNA. The bromine and formyl groups can enhance binding affinity and specificity to these targets, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven differences are summarized in Table 1.

Table 1: Structural Comparison of tert-Butyl Indole Derivatives

Key Observations :

- Bromine Position : The 3-bromo substituent (target compound) directs electrophilic substitutions to the 4- or 6-position, whereas 4- or 5-bromo analogs (e.g., ) alter regioselectivity in subsequent reactions.

- Formyl vs. Nitrovinyl: The formyl group in the target compound enables condensations (e.g., Knoevenagel), while the nitrovinyl group in facilitates cycloadditions or reductions.

- Hydroxymethyl vs. Methoxy : Hydroxymethyl () allows for oxidation to carboxylic acids, whereas methoxy () provides electron-donating effects, stabilizing aromatic systems.

Reactivity Trends :

- The formyl group in the target compound undergoes nucleophilic additions (e.g., with amines to form Schiff bases), whereas the nitrovinyl group in participates in dipolar cycloadditions.

- Bromine in all analogs facilitates cross-coupling, but steric hindrance from the tert-butyl group may slow reaction kinetics compared to unprotected indoles .

Physical and Chemical Properties

Crystallography :

Solubility and Stability :

- The formyl group increases polarity compared to methyl or methoxy analogs, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Bromine’s electronegativity may reduce thermal stability relative to non-halogenated analogs .

Biological Activity

tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer and antimicrobial applications. Understanding its biological activity is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 310.19 g/mol. The compound features a bromine atom at the 3-position and a formyl group at the 2-position of the indole ring, contributing to its unique reactivity and biological properties.

Target of Action : this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action : Indole derivatives are known to bind with high affinity to multiple receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Biochemical Pathways : The compound has been shown to affect several biochemical pathways, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are attributed to its ability to modulate enzyme activity and receptor interactions.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness is linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

This compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Antimicrobial Efficacy : Another research article highlighted its antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antioxidant Potential : In vitro assays demonstrated that the compound scavenged free radicals effectively, indicating potential applications in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 1-indolecarboxylate | Lacks bromine and formyl groups | Limited anticancer activity |

| tert-butyl 4-(bromomethyl)-indole-1-carboxylate | Different substituents on indole ring | Moderate antimicrobial activity |

| tert-butyl 5-bromo-3-(bromomethyl)-indole-1-carboxylate | Contains multiple bromine atoms | Enhanced reactivity but less studied |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A common approach starts with tert-butyl protection of the indole nitrogen, followed by bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Formylation at the 2-position can be achieved via Vilsmeier-Haack reaction (POCl₃/DMF) . Key parameters include temperature control (0–25°C for bromination to prevent overhalogenation) and stoichiometric ratios (e.g., 1.1–1.3 eq. of NBS). Microwave-assisted synthesis may reduce reaction times by 40–60% compared to conventional reflux .

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on tandem analytical techniques:

- NMR : and NMR confirm substitution patterns (e.g., downfield shifts for the formyl group at ~10 ppm in NMR and ~190 ppm in ) .

- X-ray Crystallography : SHELX software refines crystal structures to verify bond lengths/angles (e.g., C-Br bond ~1.9 Å) and intermolecular interactions .

- HPLC-MS : Monitors reaction progress and quantifies impurities (<2% by area normalization) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination and formylation of the indole scaffold?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Bromination : Electron-donating groups (e.g., tert-butyl carbamate at N1) direct electrophilic bromination to the 3-position via resonance stabilization. Steric hindrance from the tert-butyl group suppresses competing 4/5-position reactivity .

- Formylation : The Vilsmeier-Haack reaction favors the 2-position due to activation by the adjacent bromine atom, which enhances electrophilic aromatic substitution. Computational modeling (DFT) can predict activation barriers for competing pathways .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent effects. Using ORTEP-3 for Windows, researchers can visualize and compare experimental vs. calculated geometries (e.g., deviations >0.05 Å in bond lengths indicate data anomalies). SHELXL refinement with TWIN commands resolves twinned crystals, while hydrogen-bonding patterns (graph-set analysis) explain packing differences .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its reactivity?

- Methodological Answer : X-ray studies reveal C–H···O hydrogen bonds between the formyl group and adjacent tert-butyl moieties (d ≈ 2.5–3.0 Å), stabilizing planar conformations. π-π stacking (3.4–3.6 Å) between indole rings may reduce solubility in nonpolar solvents. These interactions can sterically hinder nucleophilic attacks at the formyl group, necessitating polar aprotic solvents (e.g., DMF) for further derivatization .

Q. How do researchers reconcile conflicting kinetic data in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in reaction rates (e.g., Suzuki vs. Buchwald-Hartwig couplings) often stem from competing coordination of the formyl group with palladium. Control experiments with protecting groups (e.g., acetal protection of the formyl) isolate electronic effects. Arrhenius plots (ln(k) vs. 1/T) differentiate temperature-dependent pathways, while in situ IR spectroscopy monitors intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.